2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide
CAS No.:
Cat. No.: VC15664356
Molecular Formula: C26H24ClN5O2S
Molecular Weight: 506.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H24ClN5O2S |
|---|---|
| Molecular Weight | 506.0 g/mol |
| IUPAC Name | 2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]acetamide |
| Standard InChI | InChI=1S/C26H24ClN5O2S/c1-17-7-13-22(14-8-17)32-25(19-9-11-21(27)12-10-19)30-31-26(32)35-16-24(33)29-28-18(2)20-5-4-6-23(15-20)34-3/h4-15H,16H2,1-3H3,(H,29,33)/b28-18+ |
| Standard InChI Key | RRJIKFYUPUICOL-MTDXEUNCSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl |
Introduction
The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide is a complex organic molecule featuring a triazole ring, chlorophenyl, methylphenyl, and methoxyphenyl groups. This compound is structurally similar to others in the triazole class, which are known for their diverse biological activities and applications in medicinal chemistry.
Chemical Formula and Molecular Weight
-
Molecular Formula: CHClNOS
-
Molecular Weight: Approximately 544.06 g/mol
Key Features
-
Triazole Ring: The core structure includes a 4H-1,2,4-triazol-3-yl group, which is substituted with 4-chlorophenyl and 4-methylphenyl groups.
-
Sulfanyl Group: Attached to the triazole ring, this group contributes to the compound's reactivity.
-
Acetohydrazide Moiety: The N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide part of the molecule is crucial for its potential biological activities.
SMILES and InChI
-
SMILES: Not directly available for this specific compound, but similar compounds have detailed SMILES representations.
-
InChI: Also not directly available, but essential for precise chemical identification.
Synthesis and Preparation
The synthesis of compounds with similar structures typically involves multi-step reactions. Common methods include the use of commercially available reagents and simple transformations. For instance, compounds with triazole rings are often synthesized through condensation reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Research Findings and Future Directions
While specific research findings on this compound are not available, related compounds have shown promising results in medicinal chemistry. For example, triazole derivatives have been explored as potential inhibitors for various enzymes and receptors, suggesting that this compound could have similar applications.
Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activities |
|---|---|---|---|
| 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide | CHClNOS | Triazole, chlorophenyl, methylphenyl | Potential medicinal applications |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Not specified | Thiadiazole, pyrazole | Anti-inflammatory, potential 5-LOX inhibitor |
| 2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | CHClNOS | Triazole, chlorophenyl, methylphenyl | Potential biological activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume